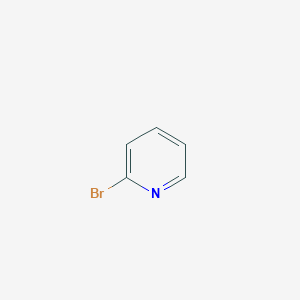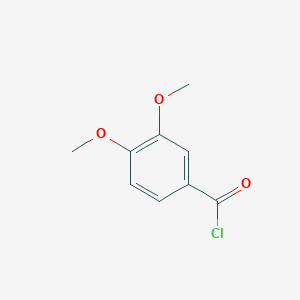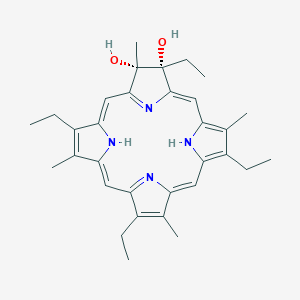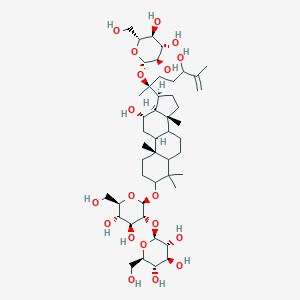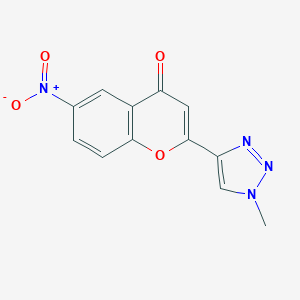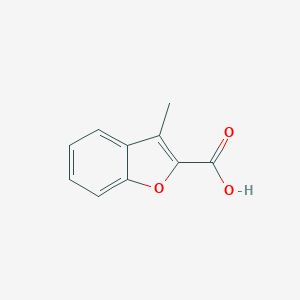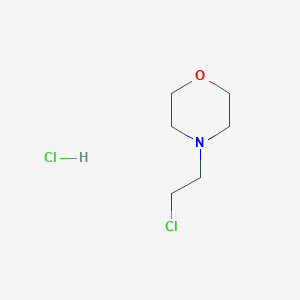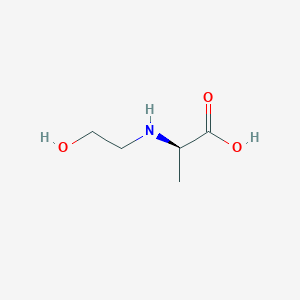
N-(2-Hydroxyethyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)alanine, commonly known as HEA, is a non-proteinogenic amino acid that has gained significant attention in the field of biochemistry and biotechnology. HEA is a chiral molecule that exists in two enantiomeric forms, L-HEA and D-HEA. The L-HEA form is found in nature as a component of certain peptides, while the D-HEA form is synthesized chemically. HEA has been extensively studied for its potential applications in drug discovery, enzymology, and materials science.
Mécanisme D'action
HEA acts as a substrate for various enzymes, including transaminases and dehydrogenases. The mechanism of action of HEA involves the formation of a Schiff base intermediate between the amino group of HEA and the cofactor of the enzyme. This intermediate is then further processed to form the desired product.
Effets Biochimiques Et Physiologiques
HEA has been shown to have various biochemical and physiological effects. HEA has been shown to inhibit the growth of certain cancer cell lines and has been proposed as a potential anticancer agent. Additionally, HEA has been shown to have antioxidant properties and has been proposed as a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
HEA has several advantages as a substrate for enzyme-catalyzed reactions. HEA is readily available and can be easily synthesized. Additionally, HEA is a chiral molecule, which makes it useful in asymmetric synthesis. However, HEA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
HEA has several potential future directions for research. One potential direction is the development of HEA-based drugs for the treatment of cancer and oxidative stress-related diseases. Additionally, HEA could be used as a chiral auxiliary in the synthesis of novel compounds. Furthermore, HEA could be used as a substrate for the development of new enzymes with improved catalytic properties.
Méthodes De Synthèse
HEA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of HEA involves the reaction of glycine with ethylene oxide, followed by hydrolysis to obtain the desired product. Enzymatic synthesis involves the use of enzymes such as alanine racemase and serine hydroxymethyltransferase to catalyze the conversion of serine to HEA.
Applications De Recherche Scientifique
HEA has been extensively studied for its potential applications in drug discovery and enzyme engineering. HEA has been shown to act as a substrate for various enzymes, including transaminases and dehydrogenases. HEA has also been used as a building block for the synthesis of novel peptide analogs and peptidomimetics. Additionally, HEA has been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
125412-04-6 |
|---|---|
Nom du produit |
N-(2-Hydroxyethyl)alanine |
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R)-2-(2-hydroxyethylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-4(5(8)9)6-2-3-7/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
Clé InChI |
JOOSUPODUVRSRP-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NCCO |
SMILES |
CC(C(=O)O)NCCO |
SMILES canonique |
CC(C(=O)O)NCCO |
Autres numéros CAS |
125412-04-6 |
Synonymes |
N-(2-hydroxyethyl)alanine N-(2-hydroxyethyl)alanine, (DL) isomer N-(2-hydroxyethyl)alanine, (L) isomer OHEt-Ala |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)


